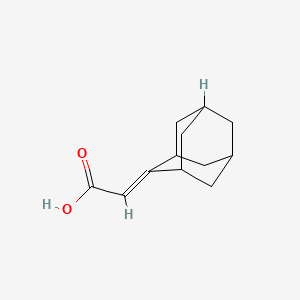

Adamantan-2-ylideneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWYSPVZLQQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385710 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25220-07-9 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Adamantan 2 Ylideneacetic Acid and Its Precursors

Advanced Synthetic Strategies for Adamantan-2-ylideneacetic Acid

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on the olefination step, particularly the Horner-Wadsworth-Emmons (HWE) reaction, to minimize environmental impact and improve reaction efficiency. Key areas of improvement include the use of solvent-free conditions and the application of more environmentally benign catalysts.

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Research has demonstrated the feasibility and high efficiency of solvent-free HWE reactions. For instance, the reaction of triethyl phosphonoacetate with various aldehydes and ketones has been successfully carried out without a solvent, often leading to higher reactivity and selectivity. One study highlighted the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the presence of potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) for the solvent-free HWE reaction of ketones, yielding trisubstituted olefins with good to high E-selectivity. This approach is directly applicable to the reaction of adamantan-2-one.

The choice of catalyst is another critical aspect of greening the HWE reaction. While strong bases like sodium hydride (NaH) or sodium methoxide (B1231860) are traditionally used, greener alternatives are being explored. DBU, an organic base, is considered a more environmentally friendly option. Furthermore, solid acid catalysts, such as sulfated zirconia, have been employed to catalyze the synthesis of α,β-unsaturated esters under solvent-free conditions, offering advantages in terms of reusability and ease of separation. While not specifically documented for this compound, these catalytic systems present a promising avenue for a greener synthesis.

The principles of atom economy are also inherent to a well-designed HWE reaction. The main byproduct of the reaction is a water-soluble phosphate, which can be easily separated from the organic product through aqueous workup, minimizing the generation of hazardous waste.

Below is a data table summarizing research findings relevant to the green synthesis of α,β-unsaturated esters applicable to this compound.

| Precursor | Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield | Selectivity (E:Z) |

| Cyclohexanone | Triethyl phosphonoacetate | DBU/K2CO3 | None | 25°C, 2 days | Ethyl cyclohexylideneacetate | 79% | - |

| Cyclohexanone | Triethyl phosphonoacetate | DBU/Cs2CO3 | None | 25°C, 2 days | Ethyl cyclohexylideneacetate | 88% | 95:5 |

| Various Aldehydes | Triethyl phosphonoacetate | DBU/K2CO3 | None | 25°C, 2h | (E)-α,β-unsaturated esters | 87-99% | 99:1 |

This data is based on analogous reactions and demonstrates the potential for high-yielding, selective, and environmentally conscious synthesis of this compound precursors.

Chemical Reactivity and Mechanistic Studies of Adamantan 2 Ylideneacetic Acid

Reactions of the Ylidene Moiety

The ylidene moiety, a carbon-carbon double bond exocyclic to the rigid adamantane (B196018) cage, is the primary site for addition reactions. Its reactivity is significantly influenced by the steric bulk of the adamantyl group and the electronic effect of the conjugated carboxylic acid.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition with spiropyrans and benzonitrile)

The carbon-carbon double bond of Adamantan-2-ylideneacetic acid can act as a dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole, a molecule with separated positive and negative charges over a three-atom system, reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.orgacademie-sciences.fr The reaction is a valuable method for constructing complex heterocyclic scaffolds with high regio- and stereoselectivity. wikipedia.orgnih.gov

While specific studies on the cycloaddition of this compound with spiropyrans and benzonitrile (B105546) are not extensively detailed in available literature, the general mechanism can be predicted. Benzonitrile can be converted into a nitrile oxide, a classic 1,3-dipole. The reaction of this nitrile oxide with the ylidene double bond would be expected to yield a spiro-isoxazoline derivative. The regioselectivity of the addition would be governed by both steric hindrance from the bulky adamantane cage and the electronic effects of the carboxylic acid group.

Similarly, certain spiropyrans can undergo ring-opening to form a zwitterionic merocyanine (B1260669) dye, which possesses a 1,3-dipole character. A subsequent cycloaddition with this compound could lead to the formation of novel spiro-indoline-pyrrolidine systems. The efficiency and selectivity of such cycloadditions are often influenced by solvent polarity and the potential for Lewis acid catalysis. academie-sciences.fr The integration of strain and electronic tuning in the dipolarophile can significantly accelerate these reactions. unm.eduraineslab.com

Nucleophilic Additions to the Ylidene Double Bond

The ylidene double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This polarization makes the β-carbon (the carbon of the double bond further from the adamantyl cage) susceptible to attack by nucleophiles in a Michael-type or conjugate addition. savemyexams.commasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final addition product. savemyexams.comsavemyexams.com

The reaction proceeds with a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly. masterorganicchemistry.com Weaker nucleophiles, such as amines, thiols, or the cyanide ion, can also add, often under catalytic conditions. savemyexams.commasterorganicchemistry.com The bulky adamantane scaffold sterically hinders attack at the α-carbon, thus favoring addition at the β-position.

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Type | Expected Product | General Conditions |

|---|---|---|---|

| Hydride | NaBH₄, LiAlH₄ | (2-Adamantyl)acetic acid | Ethereal or alcoholic solvents |

| Organocuprates | R₂CuLi | 3-substituted (2-Adamantyl)acetic acid | Ethereal solvents, low temperature |

| Amines | R₂NH | 3-Amino-(2-adamantyl)acetic acid | Neat or in a polar solvent, may require catalysis |

| Thiols | RSH | 3-Thio-(2-adamantyl)acetic acid | Base catalyst (e.g., Et₃N) |

| Cyanide | HCN, KCN | 3-Cyano-(2-adamantyl)acetic acid | Aqueous or alcoholic solution savemyexams.com |

The reduction of the double bond using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a key example of nucleophilic addition. youtube.com This reaction saturates the ylidene moiety to produce (2-Adamantyl)acetic acid. Studies on related adamantane-containing unsaturated nitriles have shown that simultaneous reduction of both the double bond and the nitrile group can occur. researchgate.net

Electrophilic Reactions and Functionalization

While nucleophilic addition is more common for this electron-poor alkene, the ylidene double bond can still undergo electrophilic addition, particularly with strong electrophiles. The reaction is initiated by the attack of an electrophile (E⁺) on the double bond, which would preferentially occur at the β-carbon to form a more stable tertiary carbocation at the α-carbon, adjacent to the adamantane cage. This carbocation is then trapped by a nucleophile.

Halogenation (with Br₂ or Cl₂) is a typical electrophilic addition. The reaction likely proceeds through a cyclic halonium ion intermediate, followed by anti-attack of the halide ion. ochemtutor.com Due to steric hindrance from the adamantane cage, the electrophile would approach from the less hindered face of the double bond. Hydrohalogenation (with HBr or HCl) would follow Markovnikov's rule, where the proton adds to the β-carbon, and the halide adds to the α-carbon to form the more stable carbocation intermediate.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, including the formation of esters and amides, and decarboxylation.

Esterification and Amidation Reactivity Profiles

This compound readily undergoes esterification with various alcohols under standard conditions. The most common method is Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com Alternatively, for more sensitive alcohols, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine (B92270).

Amidation can be achieved by reacting the carboxylic acid with an amine. This typically requires a coupling agent to activate the carboxyl group and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction of adamantane-1-carbonyl chloride with Grignard reagents in the presence of catalysts has been used to synthesize adamantane-containing ketones, showcasing the reactivity of acyl halide intermediates. researchgate.net

Table 2: Esterification and Amidation Conditions

| Transformation | Reagents | Catalyst/Activator | Typical Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | H₂SO₄ (catalytic) | Alkyl (adamantan-2-ylidene)acetate |

| Esterification | 1. SOCl₂ 2. Alcohol (R-OH), Pyridine | - | Alkyl (adamantan-2-ylidene)acetate |

| Amidation | Amine (R-NH₂) | EDC, DCC | N-Alkyl-(adamantan-2-ylidene)acetamide |

| Amidation | 1. SOCl₂ 2. Amine (R-NH₂) | - | N-Alkyl-(adamantan-2-ylidene)acetamide |

The choice of method depends on the stability of the starting materials and the desired product. Enzymatic esterification using lipases has also emerged as a mild and selective alternative for structurally complex molecules. medcraveonline.com

Decarboxylation Pathways and Related Transformations

Decarboxylation of this compound, the removal of the carboxyl group as CO₂, is challenging due to the stability of the sp²-hybridized carbanion that would be formed on the ylidene carbon. Simple thermal decarboxylation would require very high temperatures.

However, related transformations that proceed via decarboxylation are known in adamantane chemistry. For instance, the Curtius rearrangement can be employed. This involves converting the carboxylic acid to an acyl azide (B81097) (e.g., via the acyl chloride and sodium azide). mdpi.com Thermal or photochemical decomposition of the acyl azide leads to a loss of N₂ and rearrangement to an isocyanate, which can be trapped by various nucleophiles. This pathway provides access to amines and other nitrogen-containing derivatives following a decarboxylative-type rearrangement. mdpi.com Additionally, decarboxylative cycloadditions are a known strategy where an α-amino acid undergoes decarboxylation to form an azomethine ylide in situ, which then participates in a [3+2] cycloaddition. nih.gov While not directly applicable to this compound, this illustrates a modern approach to utilizing the carboxylic acid functionality as a precursor for reactive intermediates.

Thermolytic and Photochromic Transformations Involving this compound Derivatives

Currently, there is a notable absence of published research specifically detailing the thermolytic and photochromic properties of this compound or its derivatives. The inherent thermal stability of the adamantane cage suggests that high temperatures would be required to induce thermolytic transformations, which could potentially involve decarboxylation or rearrangements of the exocyclic double bond. However, without experimental data, any proposed reaction pathways remain purely speculative.

Similarly, the photochromic behavior of this compound is an open question. Photochromism would necessitate the presence of a light-sensitive functional group or structural motif that can undergo a reversible transformation upon irradiation. While the α,β-unsaturated carboxylic acid moiety could potentially participate in photochemical reactions, such as [2+2] cycloadditions or E/Z isomerizations, no studies have been reported to confirm or characterize such behavior for this compound.

Investigation of Reaction Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are critical for its potential applications in synthesis, yet remain uninvestigated. The exocyclic double bond presents two potential sites for electrophilic attack, and the steric bulk of the adamantyl group is expected to play a significant role in directing incoming reagents.

For instance, in an electrophilic addition reaction, the initial attack of an electrophile could occur at either the α- or β-carbon of the acrylic acid moiety. The resulting carbocation's stability would be influenced by the electronic effects of the carboxylic acid group and the steric hindrance imposed by the adamantane cage. Understanding this interplay is crucial for predicting the regiochemical outcome of such reactions.

Furthermore, the facial selectivity of reactions at the double bond is a key stereochemical consideration. The two faces of the planar double bond are diastereotopic due to the chirality of the adamantane framework when viewed from the double bond. Therefore, reactions such as epoxidation or dihydroxylation would be expected to proceed with some degree of diastereoselectivity, favoring attack from the less sterically hindered face. However, the extent of this selectivity has not been experimentally determined.

Below is a table outlining hypothetical areas of investigation for the regioselectivity and stereoselectivity of reactions with this compound, which could guide future research.

| Reaction Type | Potential Regioisomers/Stereoisomers | Anticipated Influencing Factors |

| Electrophilic Addition (e.g., H-X) | 2-halo-2-(adamantan-2-yl)acetic acid vs. 2-(1-haloadamantan-2-yl)acetic acid | Steric hindrance from the adamantyl cage, electronic effects of the carboxyl group. |

| Epoxidation (e.g., with m-CPBA) | (E)- and (Z)-oxaspiro[adamantane-2,2'-oxiran]-3'-carboxylic acid | Diastereoselectivity due to the chiral adamantane backbone. |

| Dihydroxylation (e.g., with OsO₄) | syn- vs. anti-dihydroxylation products | Steric approach control exerted by the adamantane framework. |

| Michael Addition | 1,4-addition to the α,β-unsaturated system | Nature of the nucleophile and reaction conditions. |

The lack of empirical data in these fundamental areas of reactivity for this compound underscores a significant gap in the chemical literature. Future research efforts are necessary to elucidate the behavior of this compound, which will be essential for unlocking its potential in various fields of chemical science.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the magnetic properties of atomic nuclei, which is invaluable for deducing the complete structure of a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. In adamantan-2-ylideneacetic acid, the spectrum reveals a complex pattern of signals corresponding to the protons on the adamantane (B196018) cage, the vinylic proton, and the acidic proton of the carboxyl group.

The adamantane cage itself contains several distinct proton environments. The protons on the methylene (B1212753) bridges and the bridgehead positions typically appear as a series of overlapping multiplets in the range of δ 1.70-2.10 ppm. A key feature is the signal for the vinylic proton (=CH-), which is expected to appear significantly downfield due to the deshielding effect of the double bond. The most downfield signal is that of the carboxylic acid proton (-COOH), which is highly deshielded and often appears as a broad singlet above δ 10 ppm, although its position can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Representative ¹H NMR Chemical Shift Data for Adamantane Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Adamantane Cage Protons | 1.70 - 2.10 (multiplets) |

| Vinylic Proton (=CH-) | ~5.5 - 6.0 |

| Carboxylic Acid Proton (-COOH) | > 10 (broad singlet) |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. For this compound, the spectrum confirms the presence of 12 carbon atoms in unique environments.

Key signals include those for the sp²-hybridized carbons of the C=C double bond. The carbon atom of the adamantane cage involved in the double bond (C=C) appears around δ 150 ppm, while the exocyclic methine carbon (=CH) is observed further upfield. The carbonyl carbon (-COOH) signal is characteristically found in the highly deshielded region of the spectrum, typically between δ 170-180 ppm. The sp³-hybridized carbons of the adamantane cage produce a set of signals in the upfield region, generally between δ 28-40 ppm. chemicalbook.comchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Adamantane Cage (sp³) | 28 - 40 |

| Quaternary Olefinic Carbon (C=) | ~150 |

| Methine Olefinic Carbon (=CH) | ~115 |

| Carboxylic Acid Carbon (-COOH) | 170 - 180 |

Note: Data is based on typical values for similar functional groups and structures.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often employed to definitively establish the connectivity of atoms. Techniques like COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the proton network through the rigid adamantane cage. HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial as it shows correlations between protons and carbons that are two or three bonds apart. This would unequivocally link the vinylic proton to the carbons of the adamantane cage and the carboxyl group, confirming the "ylidene" structure. Similarly, an HSQC (Heteronuclear Single Quantum Coherence) experiment would link each proton directly to the carbon it is attached to, further solidifying the assignments made in the 1D spectra.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. nist.gov A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key diagnostic peak, typically appearing around 1700-1725 cm⁻¹. Another significant absorption, expected around 1640-1680 cm⁻¹, corresponds to the C=C stretching vibration of the exocyclic double bond. The C-H stretching vibrations of the adamantane cage are observed just below 3000 cm⁻¹. nist.govresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Alkene | C=C stretch | 1640 - 1680 |

| Alkane | C-H stretch | 2850 - 2950 |

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in characterizing the excited state behavior of molecules. While detailed spectroscopic data for this compound itself is not extensively documented in publicly available literature, studies on related adamantane-containing chromophores offer significant insights.

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure, with chromophores—the light-absorbing parts of a molecule—undergoing electronic transitions from the ground state to an excited state upon absorption of photons. In this compound, the α,β-unsaturated carboxylic acid moiety conjugated with the adamantane cage constitutes the primary chromophore.

For this compound, the exocyclic double bond in conjugation with the carboxylic acid group is expected to give rise to a π → π* transition at a lower wavelength (higher energy) and a weaker n → π* transition associated with the carbonyl group's non-bonding electrons at a higher wavelength (lower energy). The exact position and intensity of these bands would be influenced by the solvent polarity.

Fluorescence spectroscopy probes the emission of light from a molecule as it returns from an excited electronic state to its ground state. The adamantane cage itself is not fluorescent; however, its incorporation into fluorescent molecules can significantly influence their photophysical properties. elsevierpure.com The bulky and rigid nature of the adamantane group can restrict intramolecular rotations and vibrations in the excited state, leading to an increase in the fluorescence quantum yield.

Studies on various fluorescent dyes modified with an adamantane group have demonstrated this effect. For instance, adamantane-modified coumarin, 1,8-naphthalimide, and Nile Red dyes exhibit enhanced fluorescence in aqueous solutions, particularly upon interaction with cyclodextrins. researchgate.netnih.gov The formation of inclusion complexes with methylated β-cyclodextrin can lead to a significant increase in fluorescence quantum yields, with values reaching up to 83.6% for certain adamantane-modified probes. researchgate.netnih.gov This enhancement is attributed to the formation of fluorescent supramolecular nanoparticles and the shielding of the fluorophore from the aqueous environment. researchgate.netnih.gov

While this compound is not expected to be strongly fluorescent on its own, its derivatives, where the carboxylic acid is coupled to a fluorescent reporter, could exhibit interesting photophysical properties influenced by the rigid adamantane scaffold.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C12H16O2, molecular weight: 192.25 g/mol ), mass spectrometric analysis would provide a definitive confirmation of its molecular formula.

While a specific mass spectrum for this compound is not detailed in the available literature, general principles of mass spectrometry of carboxylic acids and unsaturated compounds can be applied. In techniques like electrospray ionization (ESI), the molecule would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as the protonated molecule [M+H]⁺ in positive ion mode.

The fragmentation of α,β-unsaturated carboxylic acids under electron ionization (EI) often involves characteristic pathways. These can include the loss of the carboxylic acid group (•COOH) or cleavage of the adamantane cage. The rigid adamantane structure is relatively stable, but it can undergo characteristic fragmentation, leading to diagnostic peaks in the mass spectrum. For comparison, studies on other adamantane derivatives, such as N'-(adamantan-2-ylidene)benzohydrazide, can provide insights into the fragmentation of the adamantan-2-ylidene moiety. iucr.org Derivatization of the carboxylic acid group, for example, by forming a 3-nitrophenylhydrazone (3-NPH), is a common strategy to improve chromatographic separation and mass spectrometric detection of carboxylic acids. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺• | 192 | Molecular ion |

| [M-OH]⁺ | 175 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 147 | Loss of carboxyl radical |

| [M-H₂O]⁺• | 174 | Loss of water |

This table is predictive and based on general fragmentation patterns of similar compounds.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. While the crystal structure of this compound has not been reported, the structures of several of its derivatives and related adamantane carboxylic acids have been determined.

For instance, the crystal structure of 1-adamantanecarboxylic acid has been studied at different temperatures. researchgate.netcdnsciencepub.com These studies reveal that the molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. researchgate.netcdnsciencepub.com The adamantane cage itself is rigid and its geometry is generally not significantly affected by substitution. cdnsciencepub.com

The crystal structure of N′-(Adamantan-2-ylidene)benzohydrazide, which shares the same adamantan-2-ylidene core, has also been elucidated. iucr.org In this structure, molecules are linked by N—H⋯N hydrogen bonds, forming chains. iucr.org

Studies on 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid show that the molecules are linked into one-dimensional chains by O–H···N intermolecular hydrogen bonds. mdpi.com

These examples demonstrate a common structural motif for adamantane carboxylic acids and their derivatives: the formation of hydrogen-bonded networks in the solid state. For this compound, it is highly probable that it would also form hydrogen-bonded dimers between the carboxylic acid groups in its crystalline form.

Table 2: Representative Crystallographic Data for a Related Adamantane Derivative: N′-(Adamantan-2-ylidene)benzohydrazide

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₀N₂O | iucr.org |

| Molecular Weight | 268.35 | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c a | iucr.org |

| a (Å) | 7.9698 (3) | iucr.org |

| b (Å) | 17.5466 (8) | iucr.org |

| c (Å) | 20.1350 (8) | iucr.org |

| Volume (ų) | 2815.7 (2) | iucr.org |

| Z | 8 | iucr.org |

Computational Chemistry Investigations of Adamantan 2 Ylideneacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule. These methods provide detailed information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy structure, DFT can predict bond lengths, bond angles, and dihedral angles. mdpi.com

For Adamantan-2-ylideneacetic acid, DFT would be used to optimize the geometry of the adamantane (B196018) cage, the exocyclic double bond, and the carboxylic acid group. The results of such a calculation would provide a detailed picture of the molecule's ground-state structure. For instance, DFT calculations on similar bicyclic compounds have been used to determine the planarity of ring systems and the orientation of substituent groups. mdpi.com The theory can also elucidate electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity.

Table 1: Representative Geometric Parameters from a DFT Optimization This table illustrates typical data obtained from a DFT geometry optimization calculation for a molecule like this compound. Actual values would require a specific calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | - | ~1.21 Å |

| C (carbonyl) | C (alkene) | - | ~1.48 Å | |

| C (alkene) | C (adamantane) | - | ~1.34 Å | |

| Bond Angle | C (alkene) | C (carbonyl) | O (hydroxyl) | ~110° |

| C (adamantane) | C (alkene) | C (carbonyl) | ~125° | |

| Dihedral Angle | O (carbonyl) | C (carbonyl) | C (alkene) | C (adamantane) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties. researchgate.net They are particularly useful for obtaining precise energy calculations and for studying systems where DFT might be less reliable, such as in the calculation of excited states or systems with significant electron correlation. researchgate.netnih.gov For this compound, high-level ab initio calculations could be used to verify the results from DFT or to investigate its electronic excited states, which is relevant for understanding its response to light (e.g., UV-Vis spectroscopy). researchgate.net

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. researchgate.net For this compound, while the adamantane cage is rigid, rotation can occur around the single bonds of the acetic acid moiety. The primary degree of freedom would be the rotation around the C-C single bond connecting the double bond to the carboxylic acid group and the rotation of the hydroxyl group.

Using quantum chemical methods, the potential energy surface can be scanned by systematically rotating these bonds. Energy minimization is then performed at each step to find the lowest energy for that particular arrangement. mdpi.com This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. Such analysis would reveal the preferred orientation of the carboxylic acid group relative to the bulky adamantane cage.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular behavior, which is essential for understanding processes that occur in solution or involve interactions with other molecules. dntb.gov.ua

While quantum calculations often model a molecule in a vacuum, MD simulations can explore its behavior in a more realistic environment, such as in a solvent like water. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules and calculating the forces between all atoms to simulate their movement over a period of time, typically nanoseconds to microseconds. semanticscholar.org

This approach allows for the exploration of the molecule's conformational landscape, revealing not only the stable conformers but also the transitions between them and their relative populations at a given temperature. researchgate.net The simulation can track properties like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure its compactness over time. semanticscholar.org

The adamantane cage is a key component in many approved drugs and is widely used in drug design due to its rigid, lipophilic nature, which can enhance binding to biological targets. nih.govresearchgate.netmdpi.com MD simulations are a crucial tool for studying how adamantane-containing ligands interact with proteins. researchgate.net

In a typical workflow, a candidate ligand like an adamantane derivative is first placed into the binding site of a target protein using a molecular docking program. nih.gov This initial pose is then used as the starting point for an MD simulation of the entire protein-ligand complex, usually solvated in water. dntb.gov.uaresearchgate.net The simulation reveals the stability of the binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. nih.gov By analyzing the trajectory of the simulation, researchers can assess the binding affinity and understand the dynamic nature of the interaction, which is critical for designing more potent and selective drugs. mdpi.com

Table 2: Representative Parameters for a Ligand-Protein MD Simulation This table shows typical parameters used to set up an MD simulation for studying the interaction of a ligand with a protein.

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to calculate potential energy. | CHARMM, AMBER, OPLS |

| Water Model | The model used to represent water molecules. | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation. | 50,000 - 150,000 atoms |

| Temperature | The temperature at which the simulation is run. | 300 K or 310 K (physiological) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Simulation Time | The total duration of the simulated event. | 100 ns - 1000 ns |

| Ensemble | Statistical ensemble used for the simulation. | NPT (constant Number of particles, Pressure, Temperature) |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. DFT-based calculations, often performed using a functional like B3LYP and a suitable basis set (e.g., 6-31G*), can provide accurate estimations of the magnetic shielding tensors of atomic nuclei. These calculations are typically performed on a geometry-optimized structure of the molecule. For enhanced accuracy, especially for flexible molecules, chemical shifts can be averaged over several conformations obtained from molecular dynamics simulations, providing a Boltzmann-weighted spectrum. acs.orgnih.gov Advanced approaches, including machine learning algorithms trained on large experimental datasets, are also emerging as powerful tools for rapid and accurate chemical shift prediction. mdpi.comnih.gov For this compound, the rigid adamantane cage simplifies the conformational landscape. Key predicted shifts would include the vinyl proton on the exocyclic double bond, the distinct signals of the adamantane cage protons and carbons, and the chemical shifts of the carboxylic acid group.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations yield the normal modes of vibration, which correspond to the absorption bands in an IR spectrum. For carboxylic acids, certain vibrational modes are particularly characteristic. The O-H stretch of the carboxyl group is predicted to be a very broad band, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding in the dimeric form. orgchemboulder.com Another key feature is the intense C=O stretching vibration of the carbonyl group, expected in the range of 1760-1690 cm⁻¹. orgchemboulder.comlmu.edu The presence of the C=C double bond introduces another characteristic stretching frequency. Computational predictions can help to assign these and other fingerprint region vibrations, such as C-O stretching and O-H bending. acs.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). youtube.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The α,β-unsaturated carboxylic acid chromophore in this compound is expected to give rise to a π → π* transition. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. ornl.govresearchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions. mdpi.com

| Spectroscopic Technique | Feature | Predicted Value/Region | Notes |

|---|---|---|---|

| ¹H NMR | Adamantane Protons | δ 1.5 - 3.0 ppm | Complex multiplet pattern due to rigid cage structure. |

| Vinyl Proton (=CH) | δ 5.5 - 6.5 ppm | Shift influenced by the carboxylic acid group. | |

| Carboxyl Proton (COOH) | δ 10 - 12 ppm | Broad singlet, chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | Adamantane Carbons | δ 25 - 45 ppm | Multiple distinct signals corresponding to non-equivalent carbons in the cage. |

| Vinylic Carbons (C=C) | δ 115 - 140 ppm | Two signals for the sp² hybridized carbons. | |

| Carbonyl Carbon (C=O) | δ 170 - 180 ppm | Characteristic downfield shift. | |

| Quaternary Adamantane Carbon | Value dependent on specific position | Shifted due to sp² hybridization of adjacent carbon. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ | Very broad due to hydrogen bonding. orgchemboulder.com |

| C=O Stretch (Carbonyl) | 1760 - 1690 cm⁻¹ | Strong, sharp peak. lmu.edu | |

| C=C Stretch | ~1640 cm⁻¹ | Medium intensity. | |

| UV-Vis Spectroscopy | π → π* Transition (λ_max) | ~200 - 220 nm | Calculated using TD-DFT in a polar solvent. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Adamantane Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity. For adamantane derivatives, these studies often focus on how modifications to the adamantane cage and its substituents influence interactions with biological targets. nih.gov

The adamantane moiety itself is a key pharmacophore, often referred to as a "lipophilic bullet," which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.govrsc.org SAR studies of adamantane derivatives have revealed several key principles. For instance, the position of substitution on the adamantane cage is critical for activity. Furthermore, the nature of the substituent—its size, polarity, and hydrogen bonding capacity—dramatically affects the biological profile. pharmacy180.com

QSAR modeling takes this a step further by creating mathematical models that correlate physicochemical properties (descriptors) of a series of compounds with their biological activities. bmc-rm.orgmdpi.com For adamantane derivatives, relevant descriptors often include:

Lipophilicity (logP): The adamantane cage imparts high lipophilicity.

Molecular Volume and Shape: The rigid, bulky nature of adamantane influences steric interactions.

Electronic Properties: Descriptors such as partial atomic charges and dipole moment are important, especially when polar substituents are present.

A hypothetical QSAR study on a series of this compound analogs could explore how changes to the carboxylic acid group (e.g., esterification, amidation) or substitutions on the adamantane cage affect a specific biological endpoint, such as enzyme inhibition. nih.gov The resulting QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts.

| Structural Feature/Modification | General Observation on Biological Activity | Rationale |

|---|---|---|

| Adamantane Cage | Often increases potency and improves pharmacokinetic properties. nih.gov | Provides a rigid, lipophilic scaffold that can fit into hydrophobic binding pockets and enhance membrane permeability. rsc.org |

| Position of Substituents | Activity is highly sensitive to the substitution pattern (e.g., 1- vs. 2-position). | Dictates the orientation of the molecule within the binding site and the accessibility of functional groups for interaction. |

| Introduction of Polar Groups (e.g., -OH, -NH₂) | Can either increase or decrease activity depending on the target. | Introduces potential for hydrogen bonding, which can be crucial for specific receptor interactions. mdpi.com |

| Modification of the Acetic Acid Moiety | Esterification or amidation would significantly alter properties. | Changes polarity, hydrogen bonding capability, and potential for ionic interactions, affecting target binding and solubility. |

| Introduction of Additional Substituents on the Cage | Bulky substituents may be tolerated or even enhance activity if they can occupy additional pockets in the binding site. pharmacy180.com | Can lead to additional van der Waals or hydrophobic interactions, increasing binding affinity. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com This method is instrumental in understanding the molecular basis of ligand-target recognition and is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for lead candidates. jscimedcentral.commeilerlab.org

For this compound, a molecular docking study would involve several key steps. First, a relevant biological target must be identified. Given its structure, potential targets could include enzymes that process carboxylic acids, such as carboxylases, or receptors known to bind adamantane derivatives, like certain ion channels or viral proteins. nih.govtuat.ac.jp

Once a target protein with a known three-dimensional structure (from X-ray crystallography or NMR spectroscopy) is selected, the ligand (this compound) is computationally "docked" into the active site of the protein. Docking algorithms sample a wide range of conformations and orientations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity for each pose. The top-ranked poses represent the most likely binding modes.

The analysis of the docked complex can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in the active site. nih.govnih.gov

Ionic Interactions: At physiological pH, the deprotonated carboxylate can form salt bridges with positively charged residues.

Hydrophobic Interactions: The lipophilic adamantane cage is expected to form extensive van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in a hydrophobic pocket. nih.gov

π-Alkyl Interactions: Potential interactions between the sp² carbons of the double bond and aromatic residues in the protein.

The results of a molecular docking study, including the predicted binding energy and the specific interactions, can provide a structural hypothesis for the molecule's mechanism of action and guide the design of analogs with improved binding affinity. acs.org

Advanced Organic Synthesis Utilizing Adamantan 2 Ylideneacetic Acid As a Building Block

Design and Synthesis of Functionalized Adamantane (B196018) Derivatives

The functionalization of Adamantan-2-ylideneacetic acid is primarily directed at its two key features: the carboxylic acid group and the exocyclic alkene. These sites allow for the introduction of various functionalities, leading to a wide array of novel adamantane derivatives.

The parent compound, this compound, is typically prepared from its corresponding ethyl ester. This ester is synthesized via a Horner-Wadsworth-Emmons reaction between 2-adamantanone (B1666556) and triethyl phosphonoacetate. The subsequent hydrolysis of the ester provides the target carboxylic acid, a fundamental transformation that enables further derivatization.

Table 1: Synthesis of this compound

| Precursor | Reagents | Product | Reaction Type |

|---|

Further functionalization can be envisioned at the exocyclic double bond. Standard alkene reactions, such as catalytic hydrogenation, would saturate the double bond to produce (Adamantan-2-yl)acetic acid, transforming the planar, sp²-hybridized exocyclic carbon into a tetrahedral, sp³-hybridized center. This alters the geometry and lipophilicity of the molecule, providing a different set of derivatives. Epoxidation of the double bond would yield a spiro-oxirane, a highly reactive intermediate that can be opened by various nucleophiles to install diverse functional groups at the 2-position of the adamantane core.

Incorporation into Polycyclic and Heterocyclic Systems

The exocyclic alkene of this compound is an excellent dipolarophile and dienophile, making it a key precursor for constructing novel spirocyclic systems where a new ring is fused at the C2 position of the adamantane cage. This approach has been effectively used to synthesize complex heterocyclic and polycyclic structures.

A significant application is in the synthesis of spiro-pyrrolidines. The [3+2] cycloaddition reaction between an adamantan-2-ylidene derivative and an azomethine ylide (generated in situ from an amine and an aldehyde) yields spiro[adamantane-2,2'-pyrrolidine] systems. nih.govnih.gov These spirocyclic pyrrolidines are a class of compounds investigated for their potential antiviral activities, particularly against the influenza A virus. nih.govnih.gov The reaction creates a complex heterocyclic framework in a single, atom-economical step.

Table 2: Synthesis of Spiro[adamantane-2,2'-pyrrolidine] Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|

Another important heterocyclic system accessible from this compound is the β-lactam ring. While detailed procedures starting specifically from this acid are not widely published, its structure is primed for reactions like the Staudinger synthesis. researchgate.net In such a pathway, the carboxylic acid would first be converted to an acid chloride, which then forms a ketene (B1206846). The subsequent [2+2] cycloaddition of this ketene with an imine would produce a spiro[adamantane-2,3'-azetidin-2'-one], a novel spiro-β-lactam. organicreactions.orgorganic-chemistry.org

Role in the Construction of Complex Molecular Architectures

The rigidity and well-defined three-dimensional structure of the adamantane cage make this compound an ideal starting point for the construction of complex and sterically demanding molecular architectures. The ability to build new ring systems directly off the adamantane C2 position leads to molecules with unique topologies.

The synthesis of spiro[pyrrolidine-2,2'-adamantanes] is a clear example of this principle. nih.gov The resulting molecules possess two distinct structural domains: the bulky, lipophilic adamantane cage and the functionalized pyrrolidine (B122466) ring. This arrangement creates a complex architecture where the orientation of substituents on the pyrrolidine ring is fixed relative to the adamantane core, which can be crucial for interactions with biological targets like the M2 protein of the influenza virus. nih.govnih.gov

Beyond heterocycles, this building block can be used to create complex polycyclic hydrocarbon frameworks. For instance, reactivity at the 2-position of adamantane has been exploited to synthesize spiro-(adamantane-2,9'-fluorene). chemicalbook.com This reaction demonstrates how the adamantane unit can be fused with other planar aromatic systems to create highly rigid and complex architectures with potential applications in materials science. The defined tetrahedral geometry of the adamantane core, when combined with other structural motifs, allows for the rational design of intricate three-dimensional molecules.

Biological and Medicinal Chemistry Research of Adamantan 2 Ylideneacetic Acid Derivatives

Investigation of Bioactivity Mechanisms in vitro

The in vitro evaluation of adamantan-2-ylideneacetic acid derivatives has unveiled their interactions with specific biological targets, providing insights into their potential therapeutic applications.

Enzyme Inhibition Studies (e.g., 11β-HSD-1 inhibitors)

Derivatives of adamantane (B196018) have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating glucocorticoid levels and has been implicated in metabolic syndrome. nih.govbiorxiv.org A series of thiazolidine (B150603) derivatives incorporating an adamantyl group were synthesized and evaluated for their ability to inhibit 11β-HSD1. nih.gov While the initial compound showed weak inhibitory activity, modifications to the substituents led to significant improvements in potency. nih.gov

One potent compound from this series demonstrated good in vitro inhibitory activity against human 11β-HSD1, selectivity over the related enzyme 11β-HSD2, and favorable metabolic stability and pharmacokinetic profiles. nih.gov This compound also showed significant inhibition of 11β-HSD1 in animal models. nih.gov Further studies on adamantyl ethanone (B97240) pyridyl derivatives identified compounds with low nanomolar inhibition of human and mouse 11β-HSD1. nih.gov These inhibitors were also selective, showing no activity against 11β-HSD2 and 17β-HSD1. nih.gov

Receptor Ligand Binding Studies (e.g., sigma-2 receptor ligands)

The sigma-2 (σ2) receptor is a promising target for the development of anticancer and neuroprotective agents. nih.govwikipedia.org Adamantane-based scaffolds have been designed and synthesized to target this receptor. nih.govnih.gov These compounds were developed with the rationale that the steric hindrance and rigidity of the adamantane cage could lead to a better understanding of the binding interactions within the receptor's pharmacophore. nih.gov

Molecular docking and molecular dynamics simulations have suggested that these adamantane-based compounds bind to the σ2 receptor in a manner comparable to known reference ligands. nih.govnih.gov The adamantane scaffold allows for the introduction of functional groups that can be used to attach moieties for tumor imaging or for delivering cytotoxic agents. nih.govnih.gov The cytotoxic effects of these compounds have been examined in cancer cell lines that express σ2 receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Adamantane-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of adamantane derivatives. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For adamantane-based inhibitors of 11β-HSD1, SAR studies revealed that an unsubstituted pyridine (B92270) tethered to an adamantyl ethanone motif through an ether or sulfoxide (B87167) linker is a suitable pharmacophore for activity. nih.gov In another study, a series of adamantane-based compounds were synthesized and evaluated as potential inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key mediator in cancer cell adaptation to hypoxic conditions. nih.gov Examination of their SAR identified an adamantane-containing indole (B1671886) derivative as a potent inhibitor of HIF-1α. nih.gov

In the context of antimicrobial agents, SAR analysis of adamantane derivatives with a hydrazide-hydrazone moiety showed that the presence of a free amino group in the hydrazide was beneficial for activity against Gram-positive bacterial strains. mdpi.com For Schiff base derivatives, the substitution of the phenyl ring with an electron-withdrawing nitro group at specific positions enhanced antibacterial activity. mdpi.com Conversely, the presence of electron-donating groups, such as methoxy (B1213986) groups or an additional adamantanyl moiety, decreased the antibacterial potential. mdpi.com

Exploration of Antiviral and Antibacterial Potential of Derivatives

The adamantane scaffold has a long history in the development of antiviral drugs, with amantadine (B194251) and rimantadine (B1662185) being well-known examples used against Influenza A virus. mdpi.comnih.gov Research continues to explore the antiviral potential of new adamantane derivatives against various viruses.

New adamantane derivatives have been synthesized and tested for their activity against poxviruses, including vaccinia, cowpox, and mousepox viruses. nih.govresearchgate.net Several of these compounds were found to inhibit vaccinia virus replication at low micromolar concentrations. nih.gov Other studies have reported on the antiviral activity of 2-(1-adamantyl)imidazole (B3429768) derivatives against the A-2 Victoria virus. nih.gov

In the realm of antibacterial research, a number of adamantane derivatives have shown promising activity. mdpi.comresearchgate.net Hydrazide derivatives of 1-adamantanecarboxylic acid have demonstrated notable activity against Gram-negative bacterial strains. mdpi.com Thiazole-containing adamantane derivatives have also been synthesized and evaluated, with some compounds displaying potent broad-spectrum antibacterial activity. researchgate.netnih.gov Specifically, certain derivatives were active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these antibacterial adamantane derivatives may involve disruption of the bacterial membrane. mdpi.com

Anticancer and Cytotoxicity Investigations of Related Adamantane Scaffolds

The unique structural properties of the adamantane nucleus have made it an attractive scaffold for the design of anticancer agents. mdpi.comacs.org The lipophilicity of the adamantane group can enhance the bioavailability of compounds and their interaction with biological targets. mdpi.com

Adamantane-based compounds have been investigated for their cytotoxic effects against various human cancer cell lines. nih.govnih.gov For instance, adamantane-monoterpenoid conjugates have been shown to enhance the cytotoxic effect of the anticancer drug topotecan. nih.gov Adamantane-linked isothiourea derivatives have also demonstrated anti-proliferative activity against several human cancer cell lines, with some analogues showing IC50 values below 30 μM. acs.org

Furthermore, adamantane derivatives targeting the σ2 receptor have shown modest anticancer activity, which suggests they may act as antagonists or weak agonists at this receptor, warranting further investigation into their functional characteristics. nih.gov The cytotoxicity of some newly synthesized adamantane derivatives was evaluated using the MTT test on various cell lines, including A549 (lung carcinoma), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) cells, with results indicating no significant changes in cell proliferation within the tested dose range for certain compounds. mdpi.com

Neurotropic Activity Research of Adamantane Derivatives

Adamantane derivatives have also been explored for their potential in treating neurological disorders. nih.govresearchgate.net The well-known drugs amantadine and memantine, which are adamantane derivatives, are used in the management of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.net Their mechanism of action is partly attributed to their ability to block NMDA receptors. nih.gov

Research into other adamantane derivatives has revealed different neuroprotective mechanisms. For example, 5-hydroxyadamantan-2-one, while not acting as an NMDA receptor antagonist, has been shown to enhance cerebral blood flow in animal models of brain ischemia. nih.gov This effect is believed to be mediated through the GABAergic system. nih.gov This compound also demonstrated neuroprotective activity by promoting compensatory regeneration in neural cells and increasing the number of microcirculatory vessels under ischemic conditions. nih.gov

Furthermore, neurotrophic peptides incorporating adamantane have been developed to improve learning and memory. researchgate.net The addition of an adamantylated glycine (B1666218) to a peptide derived from a biologically active region of ciliary neurotrophic factor (CNTF) was designed to increase its stability and ability to cross the blood-brain barrier. researchgate.net This modified peptide has been shown to promote neurogenesis and synaptic plasticity in mice. researchgate.net

Materials Science and Supramolecular Chemistry Applications

Adamantane (B196018) Derivatives in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

The tetrahedral geometry of the adamantane cage makes it an exceptional candidate for use as a linker in the construction of three-dimensional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Several adamantane derivatives have been successfully employed as rigid multitopic linkers to construct robust frameworks. For instance, adamantane-1,3,5,7-tetracarboxylic acid has been utilized as a tetrahedral linker, forming a five-fold interpenetrated diamondoid network through hydrogen bonding. wikipedia.orgacs.org This derivative is instrumental in creating hydrogen-bonded organic frameworks (HOFs). Similarly, 1,3,5,7-tetrakis(4-cyanophenyl)adamantane has been used to synthesize microporous polycyanurate networks with high surface areas, demonstrating significant uptake of benzene, hydrogen, and carbon dioxide. rsc.orgresearchgate.net The resulting network exhibits a notable CO2/N2 selectivity. rsc.org Another key building block is 1,3,5,7-tetrakis(4-formylphenyl)adamantane , which serves as a precursor for MOF synthesis. nanochemazone.com

The incorporation of the adamantane scaffold imparts hydrophobicity and can lead to unique network topologies not achievable with more common aromatic linkers. While direct application of Adamantan-2-ylideneacetic acid in MOF or COF synthesis has not been extensively reported, its structure, featuring a carboxylic acid group, suggests its potential as a monotopic or, with further functionalization, a multitopic linker in the design of novel frameworks.

Table 1: Adamantane-Based Linkers in MOF and COF Synthesis

| Linker Molecule | Framework Type | Key Findings | References |

| Adamantane-1,3,5,7-tetracarboxylic acid | HOF | Forms a five-fold interpenetrated diamondoid network. wikipedia.orgacs.org | wikipedia.orgacs.org |

| 1,3,5,7-tetrakis(4-cyanophenyl)adamantane | Polycyanurate Network | High surface area (843 m²/g), significant gas uptake. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| 1,3,5,7-tetrakis(4-formylphenyl)adamantane | MOF | Used as a building block for MOF synthesis. | nanochemazone.com |

Polymer Chemistry Applications of Adamantane Scaffolds

The introduction of the bulky and rigid adamantane cage into polymer structures has been shown to significantly enhance their thermal and mechanical properties. Adamantane-containing polymers often exhibit higher glass transition temperatures (Tg), improved thermal stability, and increased solubility in organic solvents compared to their linear counterparts. researchgate.netjst.go.jp

Research has demonstrated that incorporating adamantane into the backbone of polymers like polyimides and poly(1,3-adamantylene alkylene)s leads to materials with exceptional thermal stability. For example, a series of polyimides synthesized from an adamantane-based dietheramine exhibited glass-transition temperatures between 248 and 308 °C and decomposition temperatures for 10% weight loss all occurred above 500 °C. acs.org Similarly, poly(1,3-adamantylene)s have shown high thermal stability, with 10% weight loss temperatures reaching up to 488 °C. researchgate.net

The adamantyl group can be incorporated as a pendant group or as part of the main polymer chain. Adamantane-based polyimides have shown excellent optical transparency and desirable mechanical properties, making them candidates for optical and optoelectronic applications. rsc.org Furthermore, the polymerization of adamantane-containing methacrylates has been explored to create polymers with enhanced thermal, mechanical, dielectric, and optical properties. researchgate.net

The carboxylic acid functionality of this compound presents a potential handle for its incorporation into polyesters or polyamides, where its rigid core could impart beneficial properties to the resulting polymer.

Table 2: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Derivative | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 10% loss) | References |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248-308 °C | > 500 °C | acs.org |

| Poly(1,3-adamantane)s | Butyl-substituted dehydroadamantane | 139-205 °C | 477-488 °C | researchgate.net |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane derivatives | 285-440 °C | - | rsc.org |

| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with adamantane | - | 452-456 °C | acs.org |

Investigation of Corrosion Inhibition Properties of Adamantane Derivatives

Recent studies have explored the potential of adamantane derivatives as corrosion inhibitors, particularly for steel in acidic environments. The mechanism of inhibition is often attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process. The bulky and hydrophobic nature of the adamantane group can enhance this protective barrier.

A study on thiocarbohydrazones based on adamantane demonstrated their effectiveness as corrosion inhibitors for C-steel in a hydrochloric acid solution. mdpi.comresearchgate.net The adamantane-containing inhibitor, N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide (Ad-Th), exhibited a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions. mdpi.com The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 93.6% at a concentration of 200 ppm. mdpi.comresearchgate.net The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting a strong interaction with the metal. mdpi.com

The presence of heteroatoms (like nitrogen and sulfur in the thiocarbohydrazone moiety) and the adamantane cage are believed to play a crucial role in the adsorption process. While this compound itself has not been tested as a corrosion inhibitor, its carboxylic acid group could potentially participate in surface interactions, and its adamantane core could provide the necessary hydrophobicity for forming a protective film.

Table 3: Corrosion Inhibition Efficiency of an Adamantane Derivative

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency | Concentration | Reference |

| N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide (Ad-Th) | C-Steel | 1 M HCl | 93.6% | 200 ppm | mdpi.comresearchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways for Adamantan-2-ylideneacetic Acid

The efficient synthesis of this compound is paramount for its broader investigation and application. While established methods provide a foundation, future research is directed towards developing more efficient, stereoselective, and scalable pathways. The primary precursor, adamantan-2-one, is readily available through the oxidation of adamantane (B196018).

One known approach involves the Knoevenagel condensation of adamantan-2-one with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. This reaction, typically catalyzed by a weak base, forms an intermediate which can then be hydrolyzed to the target carboxylic acid.

Future synthetic explorations are branching into other modern olefination techniques, each offering unique advantages in terms of yield, stereoselectivity, and substrate scope. These potential pathways represent a significant area for developmental research.

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction utilizes a phosphonate-stabilized carbanion to react with adamantan-2-one. The use of phosphonate (B1237965) esters of acetic acid (e.g., triethyl phosphonoacetate) would be a direct route to the corresponding ethyl ester of this compound, which can be easily hydrolyzed. The HWE reaction is renowned for its high yield and excellent stereoselectivity, typically favoring the formation of (E)-alkenes.

Wittig Reaction : A classic olefination method, the Wittig reaction involves the reaction of adamantan-2-one with a phosphorus ylide. An appropriate ylide, such as one derived from (carboxymethyl)triphenylphosphonium bromide, could yield the target acid directly. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, offering a potential handle to control the geometry of the exocyclic double bond.

Reformatsky Reaction : This reaction employs an organozinc reagent, typically formed from an α-halo ester and zinc dust, to react with a ketone. Reacting adamantan-2-one with ethyl bromoacetate (B1195939) and activated zinc would produce a β-hydroxy ester. Subsequent dehydration of this intermediate would yield the α,β-unsaturated ester, which can then be hydrolyzed to this compound. This method is particularly useful for sterically hindered ketones.

| Synthetic Pathway | Key Reagents | Primary Intermediate/Product | Key Advantages |

|---|---|---|---|

| Knoevenagel Condensation | Adamantan-2-one, Cyanoacetic acid, Weak Base | 2-Adamantylideneacetonitrile | Utilizes active methylene compounds. |

| Horner-Wadsworth-Emmons | Adamantan-2-one, Phosphonate Ester of Acetic Acid, Base | Ester of this compound | High yield, excellent (E)-stereoselectivity, water-soluble byproduct. |

| Wittig Reaction | Adamantan-2-one, Phosphorus Ylide | This compound or its ester | Fixed double bond location, tunable stereoselectivity. |

| Reformatsky Reaction | Adamantan-2-one, α-Halo Ester, Zinc | β-Hydroxy Ester | Effective for hindered ketones, avoids strongly basic conditions. |

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound—possessing both an alkene and a carboxylic acid—presents a rich landscape for chemical transformations. Future research will focus on systematically exploring its reactivity to generate novel adamantane derivatives.

Reactions at the Double Bond : The exocyclic C=C double bond is a prime site for addition reactions.

Catalytic Hydrogenation : Reduction of the double bond would yield (2-Adamantyl)acetic acid, a saturated analogue with different physical and biological properties.

Electrophilic Additions : Reactions such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration could introduce diverse functionalities onto the adamantane scaffold at the 2-position and the adjacent carbon. The steric bulk of the adamantane cage will likely influence the stereochemical outcome of these additions.

Oxidative Cleavage : Ozonolysis (O₃) followed by a reductive or oxidative work-up would cleave the double bond to regenerate adamantan-2-one, a reaction useful for structural confirmation.

Reactions of the Carboxylic Acid Group : The carboxyl group serves as a versatile handle for derivatization.

Esterification and Amidation : Conversion to esters and amides is a fundamental transformation. Creating a library of these derivatives by reacting this compound with various alcohols and amines could yield compounds with tailored properties for drug discovery or materials science.

Reduction : The carboxylic acid can be reduced to the corresponding alcohol, 2-(adamantan-2-ylidene)ethanol, using reagents like lithium aluminum hydride, providing another functional group for further modification.

Conversion to Acyl Halides : Treatment with reagents like thionyl chloride or oxalyl chloride would convert the carboxylic acid to a highly reactive acyl chloride, a key intermediate for synthesizing esters and amides under mild conditions.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling is an emerging trend that can accelerate discovery.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule.

Structural and Electronic Properties : Calculations can determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure (e.g., HOMO-LUMO energy gap), which are crucial for understanding its reactivity.

Spectroscopic Prediction : Simulating NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its reaction products.

Reaction Energetics : Computational modeling can map out the reaction pathways for the synthetic and reactivity patterns described above. By calculating the energies of transition states and intermediates, researchers can predict reaction feasibility, mechanisms, and selectivity, saving significant laboratory time and resources.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound and its derivatives in different environments, such as in solution or interacting with a biological membrane or polymer matrix. This is particularly relevant for predicting its performance in drug delivery and materials science applications.

Integration with Modern Drug Discovery Paradigms

The adamantane cage is a well-established pharmacophore in medicinal chemistry, valued for its unique physicochemical properties. This compound is poised to be integrated into modern drug discovery paradigms as a versatile scaffold.

Scaffold for Lead Generation : The rigid adamantane core can orient appended functional groups in specific three-dimensional arrangements, which is ideal for exploring the binding pockets of biological targets. The carboxylic acid and double bond of this compound provide two distinct points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

Improving ADME Properties : The adamantane moiety is known for its high lipophilicity, which can enhance a drug's ability to cross biological membranes. Incorporating the this compound scaffold into polar drug candidates could improve their absorption, distribution, metabolism, and excretion (ADME) profiles. The rigid cage can also sterically shield nearby functional groups from metabolic degradation, potentially increasing a drug's half-life.

Fragment-Based Drug Design (FBDD) : this compound can be considered a valuable fragment for FBDD. Its defined structure and modifiable handles allow it to be used as a starting point, which can be "grown" or "linked" with other fragments to build potent and selective drug candidates.

| Adamantane Feature | Contribution to Drug Discovery | Relevance of this compound |

|---|---|---|

| High Lipophilicity | Improves membrane permeability and absorption. | The adamantane core provides lipophilicity. |

| Rigid 3D Structure | Acts as a rigid scaffold to orient substituents precisely. | The cage structure offers a fixed anchor for pharmacophoric groups. |

| Metabolic Stability | Protects adjacent functional groups from enzymatic degradation. | Enhances the pharmacokinetic profile of potential drugs. |

| Versatile Scaffold | Allows for systematic modification to explore structure-activity relationships (SAR). | The carboxylic acid and alkene groups are ideal handles for derivatization. |

Exploitation in Niche Materials Science Applications

The unique properties of the adamantane cage—thermal stability, rigidity, and defined geometry—make it an attractive building block for advanced materials. This compound, as a functionalized monomer, is well-suited for exploitation in niche materials science applications.

High-Performance Polymers : The molecule can be used as a monomer in polymerization reactions.

Polycondensation : The carboxylic acid group enables its incorporation into polyesters and polyamides. The bulky adamantane units in the polymer backbone would likely increase the glass transition temperature (Tg), enhancing thermal stability and mechanical strength.

Addition Polymerization : The exocyclic double bond could potentially participate in addition polymerization, creating polymers with pendant adamantane groups.

Supramolecular Chemistry and Self-Assembly : Adamantane derivatives are known to form host-guest complexes, for example with cyclodextrins. The this compound molecule could be used to create self-assembling systems, such as monolayers on surfaces or well-defined nanostructures in solution, with potential applications in sensing and nanotechnology.

Microporous Organic Polymers (MOPs) : The rigid and well-defined structure of adamantane makes it an excellent building block for creating MOPs. Polymerizing this compound or its derivatives could lead to materials with high internal surface areas, suitable for applications in gas storage and separation.

Functional Coatings : Polymers derived from this compound could be used to create functional coatings with enhanced thermal stability, scratch resistance, and hydrophobicity, valuable for electronics and optical applications.

Q & A

Basic Research Question

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Work in fume hoods to prevent inhalation (H335) .

- Spill management : Neutralize acids with bicarbonate and adsorbents (e.g., vermiculite) .

How does the adamantane moiety influence the development of advanced materials?

Advanced Research Question

The adamantane core enhances thermal stability and rigidity, making it suitable for:

- Polymers : Incorporation into backbones improves mechanical strength .

- Coatings : Hydrophobic adamantane derivatives resist degradation in harsh environments.

- Drug delivery : Functionalized derivatives enable controlled release via host-guest interactions (e.g., cyclodextrin complexes) .